molecular formula C7H15ClO2 B8688225 2-(4-Chlorobutyl)-1,3-propanediol

2-(4-Chlorobutyl)-1,3-propanediol

Cat. No.: B8688225
M. Wt: 166.64 g/mol
InChI Key: KGTLPSIWUXQJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chlorobutyl)-1,3-propanediol is an organic compound with the molecular formula C6H13ClO. It is a derivative of hexanol, where a chlorine atom is substituted at the sixth position and a hydroxymethyl group is attached to the second position. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Chlorobutyl)-1,3-propanediol can be synthesized through several methods. One common method involves the reaction of 1,6-hexanediol with hydrochloric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize by-products. The final product is usually obtained through a series of purification steps, including distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobutyl)-1,3-propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Chlorobutyl)-1,3-propanediol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorobutyl)-1,3-propanediol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect the compound’s reactivity and its ability to interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chlorobutyl)-1,3-propanediol is unique due to the presence of both a chlorine atom and a hydroxymethyl group, which allows it to participate in a wider range of chemical reactions and interactions compared to its analogs .

Properties

Molecular Formula

C7H15ClO2

Molecular Weight

166.64 g/mol

IUPAC Name

2-(4-chlorobutyl)propane-1,3-diol

InChI

InChI=1S/C7H15ClO2/c8-4-2-1-3-7(5-9)6-10/h7,9-10H,1-6H2

InChI Key

KGTLPSIWUXQJME-UHFFFAOYSA-N

Canonical SMILES

C(CCCl)CC(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 214 ml of dry ether was added 8 g of lithium aluminium hydride, and a solution of 26.7 g of diethyl (4-chlorobutyl)malonate/53 ml of dry ether was added dropwise with stirring under ice-cooling. After 1-hour-stirring at room temperature, the mixture was cooled with ice-cold water, and 173 ml of tetrahydrofuran/14.7 ml of water was added gradually. Then, 14.7 ml of 1N sodium hydroxide solution and 35 ml of water were added, stirred for 15 minutes, filtrated to remove insolubles. The filtrate was concentrated to provide 18.2 g of the objective compound as colorless oil.
Name
Quantity
214 mL
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reactant
Reaction Step One
Quantity
8 g
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reactant
Reaction Step One
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53 mL
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reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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14.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
173 mL
Type
solvent
Reaction Step Four

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